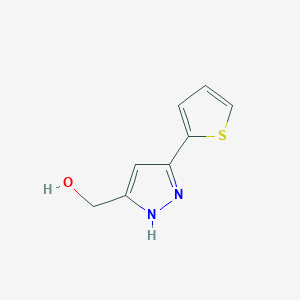

(5-Thien-2-yl-1h-pyrazol-3-yl)methanol

Beschreibung

General Overview of Pyrazole (B372694) Derivatives in Chemical Synthesis

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold in a vast array of chemical applications. Current time information in CA.chemicalbook.com Derivatives of pyrazole are recognized as a "privileged scaffold" in medicinal chemistry, meaning their structure is frequently found in compounds with diverse pharmacological activities. Current time information in CA.rsc.org This significance extends to agrochemicals, materials science, and industrial applications such as dyes and fluorescent agents. Current time information in CA.acs.org

In chemical synthesis, pyrazoles are highly versatile building blocks. researchgate.net Their utility stems from a combination of structural features: an aromatic ring system that provides stability, and multiple reaction sites amenable to functionalization. The pyrazole ring contains both a pyrrole-type nitrogen (a proton donor) and a pyridine-type nitrogen (a proton acceptor), influencing its reactivity. researchgate.netchemsrc.com Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. Current time information in CA. The N-H group can be readily alkylated or arylated, allowing for further molecular elaboration. researchgate.net

The synthesis of the pyrazole core is well-established, with the most common method being the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comsigmaaldrich.com Other significant synthetic routes include 1,3-dipolar cycloadditions of diazo compounds with alkynes or alkenes, and multicomponent reactions that allow for the construction of complex pyrazoles in a single step. Current time information in CA.indiamart.com This synthetic accessibility, coupled with their chemical stability and diverse reactivity, cements the role of pyrazole derivatives as indispensable intermediates in modern organic synthesis. chemicalbook.comresearchgate.net

Structural Characteristics of (5-Thien-2-yl-1H-pyrazol-3-yl)methanol within Pyrazole Chemical Space

This compound is a disubstituted pyrazole derivative that embodies several key structural features characteristic of this chemical class. Its core is the 1H-pyrazole ring, an aromatic heterocycle whose stability is derived from the delocalization of six π-electrons. The molecule's specific substituents—a thiophen-2-yl group at the C5 position and a methanol (B129727) group at the C3 position—define its unique properties and place within the broader chemical space of pyrazoles.

A critical structural aspect of 3,5-disubstituted 1H-pyrazoles is annular prototropic tautomerism. vibrantpharma.com This phenomenon involves the migration of the proton on the ring nitrogen between the two nitrogen atoms (N1 and N2). Consequently, this compound exists in equilibrium with its tautomer, (3-Thien-2-yl-1H-pyrazol-5-yl)methanol. The preferred tautomer in a given state (solid or solution) is influenced by factors such as the electronic nature of the substituents, solvent polarity, and the potential for intra- and intermolecular hydrogen bonding. vibrantpharma.comsigmaaldrich.com Generally, electron-withdrawing groups tend to favor positioning away from the N-H group. vibrantpharma.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 879896-49-8 indiamart.com |

| Molecular Formula | C₈H₈N₂OS indiamart.com |

| Molecular Weight | 180.23 g/mol |

| Structure | A five-membered pyrazole ring substituted at position 3 with a methanol group and at position 5 with a thiophen-2-yl group. |

| Key Features | Aromatic, Heterocyclic, Subject to Annular Tautomerism |

Contextualization of Thiophene-Substituted Pyrazoles in Contemporary Chemical Research

The deliberate combination of pyrazole and thiophene (B33073) rings into single molecular scaffolds, known as thiophene-pyrazole hybrids, is a prominent strategy in contemporary chemical research, particularly in drug discovery and materials science. google.com This molecular hybridization approach aims to create novel compounds where the distinct chemical and biological attributes of each heterocyclic component are combined or enhanced, potentially leading to new functionalities. acs.org

Thiophene and its derivatives are well-known bioisosteres of benzene (B151609) rings and are integral components of numerous therapeutic agents, valued for their broad spectrum of biological activities and their ability to modulate a compound's pharmacokinetic profile. Similarly, the pyrazole nucleus is a core component of many established drugs. Current time information in CA. Researchers hypothesize that by covalently linking these two pharmacophores, it is possible to generate hybrid molecules with improved or entirely new biological activities. rsc.org

In recent chemical literature, the synthesis of thiophene-substituted pyrazoles is actively explored. A common synthetic pathway involves the reaction of thiophene-containing chalcones (α,β-unsaturated ketones) with various hydrazines to construct the pyrazole ring through [3+2] annulation. These synthesized hybrids are frequently subjected to biological screening to evaluate their potential as antimicrobial, anti-inflammatory, antioxidant, or anticancer agents. The combination of the electron-rich thiophene ring and the versatile pyrazole core provides a rich scaffold for developing new chemical entities with tailored electronic and biological properties, making it a continued area of focus for synthetic and medicinal chemists.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-thiophen-2-yl-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c11-5-6-4-7(10-9-6)8-2-1-3-12-8/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPYGRUIEXRXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427616 | |

| Record name | [3-(Thiophen-2-yl)-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852228-02-5 | |

| Record name | [3-(Thiophen-2-yl)-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Thien 2 Yl 1h Pyrazol 3 Yl Methanol and Its Analogues

Established Synthetic Pathways to the Pyrazole (B372694) Core Relevant to the Compound

The construction of the pyrazole ring is a fundamental step in the synthesis of (5-Thien-2-yl-1H-pyrazol-3-yl)methanol. Several established methods, including cycloaddition reactions and ring-closure/condensation approaches, are applicable.

Cycloaddition Reactions in Pyrazole Ring Construction

[3+2] Cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings like pyrazoles. One of the most common approaches involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of pyrazoles, this typically involves the reaction of a diazo compound with an alkyne. rsc.org

In the context of synthesizing this compound, a plausible strategy would involve the cycloaddition of a thienyl-substituted alkyne with a diazo compound bearing a precursor to the hydroxymethyl group. For instance, ethyl diazoacetate could be reacted with 2-ethynylthiophene. This reaction would yield a mixture of regioisomeric pyrazole-3- and pyrazole-5-carboxylates, which could then be separated and the desired isomer reduced to the target alcohol. The regioselectivity of such cycloadditions can often be influenced by the steric and electronic properties of the substituents on both the alkyne and the diazo compound. Catalyst-free cycloadditions of diazo compounds to alkynes can often be achieved by heating, providing a green and high-yielding route to pyrazole products. rsc.org

Another relevant cycloaddition approach is the reaction of nitrile imines, generated in situ from hydrazonoyl halides, with alkynes or alkyne surrogates. nih.gov This method allows for the regioselective synthesis of tetrasubstituted pyrazoles and can be adapted for the synthesis of the target compound by choosing appropriate starting materials.

Ring-Closure and Condensation Approaches to Pyrazole Formation

The condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative is a classic and widely used method for pyrazole synthesis. To apply this to the synthesis of this compound, a key intermediate would be a 1-(thien-2-yl)-1,3-dicarbonyl compound.

A multistep synthesis starting from a thiophene-containing chalcone (B49325) analogue provides a relevant example. researchgate.net The synthesis of 3(5)-aryl-5(3)-(thiophen-2-yl)pyrazoles can be achieved from chalcone analogues in several steps, including the formation of a β-diketone and subsequent ring closure with hydrazine. researchgate.net A similar strategy could be envisioned where a thienyl-substituted chalcone is converted to a 1,3-diketone, which is then cyclized with hydrazine to form the 5-thien-2-yl-pyrazole core.

The general reaction scheme is as follows:

Claisen-Schmidt Condensation: 2-Acetylthiophene (B1664040) reacts with a suitable aldehyde to form a thienyl-chalcone.

Bromination: Addition of bromine across the double bond of the chalcone.

β-Diketone Formation: Conversion of the chalcone dibromide into a β-diketone.

Ring Closure: Reaction of the β-diketone with hydrazine hydrate (B1144303) to yield the pyrazole. researchgate.net

Strategies for Introduction and Functionalization of the Thiophene (B33073) Moiety

The thiophene ring is a key structural feature of the target molecule and can be introduced at various stages of the synthesis. researchgate.net One common approach is to start with a thiophene-containing building block, such as 2-acetylthiophene or 2-ethynylthiophene, and construct the pyrazole ring onto it.

Alternatively, the thiophene moiety can be introduced onto a pre-existing pyrazole ring through a cross-coupling reaction. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for this transformation. mdpi.com This would involve the synthesis of a halogenated pyrazole, for example, a 5-bromopyrazole derivative, which can then be coupled with a thiophene boronic acid or a related organoborane reagent in the presence of a palladium catalyst. This approach offers flexibility in the synthesis of a variety of heteroaryl-substituted pyrazoles.

Selective Functionalization and Transformation at the Hydroxymethyl Position

The hydroxymethyl group at the 3-position of the pyrazole ring can be introduced through the reduction of a corresponding carboxylic acid, ester, or aldehyde.

A common synthetic route to pyrazole-3-carbaldehydes is the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.orgarkat-usa.orgnih.govresearchgate.net This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). A 5-thien-2-yl-pyrazole could be subjected to Vilsmeier-Haack conditions to introduce a formyl group at the 4-position, and under certain conditions, potentially at the 3-position depending on the directing effects of the substituents. However, a more reliable route to a 3-formyl pyrazole would be through the oxidation of a 3-hydroxymethyl group or the reduction of a 3-carboxylic acid or ester.

The synthesis of pyrazole-3-carboxylic acids and their esters is well-established. google.comdergipark.org.trtdcommons.orgresearchgate.net For instance, the reaction of a 1,3-diketoester with hydrazine can directly yield a pyrazole-3-carboxylate. Once the 5-thien-2-yl-1H-pyrazole-3-carboxylic acid or its ester is obtained, it can be reduced to the corresponding alcohol, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

The following table summarizes a potential synthetic sequence for the functionalization at the C3 position:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Pyrazole-3-carboxylate synthesis | 1-(Thien-2-yl)-1,3-diketoester + Hydrazine hydrate | Ethyl 5-(thien-2-yl)-1H-pyrazole-3-carboxylate |

| 2 | Reduction of the ester | Lithium aluminum hydride (LiAlH4) in an etheral solvent | This compound |

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact. thieme-connect.comnih.govresearchgate.net Key strategies include the use of environmentally benign solvents, catalysts, and energy sources.

For the synthesis of this compound, several green approaches can be considered:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). Aqueous-based syntheses of pyrazoles have been reported and offer significant environmental benefits. thieme-connect.com

Catalysis: Utilizing heterogeneous catalysts that can be easily recovered and reused, or employing organocatalysts. For instance, the use of solid acid catalysts or phase transfer catalysts can enhance reaction efficiency and reduce waste. researchgate.net

Energy Efficiency: Employing microwave irradiation or ultrasound as alternative energy sources can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as through multicomponent reactions.

A green synthetic approach to a thiophene-appended pyrazole analogue involved the use of a freshly prepared citrus extract medium for the cyclization of chalcones with phenylhydrazine, highlighting the potential for bio-based and environmentally friendly reaction media. researchgate.net

Novel and Efficient Synthetic Routes Towards this compound

A plausible novel route to this compound could involve a one-pot reaction that combines the formation of the pyrazole ring with the introduction of the thiophene and hydroxymethyl precursor groups. For example, a three-component reaction between a thienyl-substituted β-ketoester, an aldehyde, and hydrazine could potentially lead to a highly functionalized pyrazole intermediate that can be readily converted to the target molecule.

Furthermore, flow chemistry techniques are emerging as a powerful tool for the synthesis of heterocyclic compounds. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, selectivity, and safety, especially for reactions involving hazardous reagents or intermediates.

The following table outlines a comparison of a classical and a potential novel synthetic route:

| Feature | Classical Route (e.g., from Chalcone) | Potential Novel Route (e.g., One-Pot Multicomponent) |

| Number of Steps | Multiple steps (chalcone formation, bromination, diketone formation, cyclization, functional group manipulation) | Fewer steps, potentially a single synthetic operation |

| Purification | Multiple intermediate purifications required | Reduced number of purification steps |

| Efficiency | Can be lower due to multiple steps and potential for yield loss at each stage | Potentially higher overall yield and efficiency |

| Green Aspects | Often relies on traditional organic solvents and reagents | Can be designed to incorporate green chemistry principles (e.g., benign solvents, catalysts) |

Investigation of Chemical Reactivity and Transformation Pathways of 5 Thien 2 Yl 1h Pyrazol 3 Yl Methanol

Reactivity Profiles of the Pyrazole (B372694) Nitrogen Atoms (e.g., N-alkylation, N-acylation)

The pyrazole ring is an amphoteric five-membered heterocycle containing a pyrrole-like acidic nitrogen (N1) and a pyridine-like basic nitrogen (N2). mdpi.comnih.gov This dual character governs the reactivity of the nitrogen atoms, particularly in N-alkylation and N-acylation reactions. The N1 proton is acidic and can be readily removed by a base to form a pyrazolate anion. mdpi.comorientjchem.org This anion is a potent nucleophile, and its subsequent reaction with an electrophile, such as an alkyl or acyl halide, typically results in substitution at the N1 position.

Conversely, the pyridine-like N2 atom possesses a lone pair of electrons that is not part of the aromatic π-system, making it the more basic center and more reactive towards electrophiles in neutral or acidic conditions. orientjchem.org For an unsymmetrically substituted pyrazole like (5-Thien-2-yl-1H-pyrazol-3-yl)methanol, reactions with electrophiles can lead to a mixture of N1 and N2 substituted regioisomers. The regioselectivity of these reactions is often influenced by factors such as the nature of the substituent, the electrophile used, steric hindrance, and the reaction conditions (solvent, temperature, and base). mdpi.comacs.org

N-Alkylation: This is a common transformation for pyrazoles. The reaction is typically performed by treating the N-unsubstituted pyrazole with an alkylating agent (e.g., alkyl halides, sulfates) in the presence of a base. The use of a strong base like sodium hydride (NaH) ensures complete deprotonation to the pyrazolate anion, favoring N-alkylation. Phase-transfer catalysis has also been employed for efficient alkylation. Another approach involves using alcohols as alkylating agents in the presence of catalysts like crystalline aluminosilicates. google.comgoogle.com

N-Acylation: The introduction of an acyl group onto the pyrazole nitrogen can be achieved using standard acylating agents such as acyl chlorides or anhydrides. Similar to alkylation, the reaction often proceeds through the pyrazolate anion to yield the N-acyl pyrazole. In some methods, N-acyl pyrazoles can be prepared via oxidative functionalization of an aldehyde with a pyrazole in the presence of an oxidant. mdpi.com

| Reaction Type | Electrophile/Reagent | Catalyst/Base | Solvent | General Outcome |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃, or Cs₂CO₃ | DMF, Acetonitrile | Formation of N-alkylpyrazoles; regioselectivity is a key consideration. |

| N-Arylation | Aryl Halide (Ar-X) | Cu(I) or Pd(0) catalyst, Base (e.g., K₂CO₃) | Toluene, Dioxane | Formation of N-arylpyrazoles, often via cross-coupling reactions. organic-chemistry.org |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride | Pyridine (B92270), Triethylamine (B128534) | DCM, THF | Formation of N-acylpyrazoles. |

| Reductive Amination | Aldehyde/Ketone | Reducing agent (e.g., NaBH₃CN) | Methanol (B129727), Ethanol | Formation of N-alkylpyrazoles via an intermediate imine. |

Transformations Involving the Hydroxymethyl Functional Group

The hydroxymethyl group at the C3 position of the pyrazole ring is a primary alcohol, which is a versatile functional group for a wide range of chemical transformations.

Oxidation and Reduction Chemistry of the Methanol Group

The primary alcohol of the hydroxymethyl group can be readily oxidized to form an aldehyde and subsequently a carboxylic acid. The choice of oxidizing agent determines the final product.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Dess-Martin periodinane can be used to selectively oxidize the hydroxymethyl group to the corresponding aldehyde, (5-thien-2-yl-1H-pyrazol-3-yl)carbaldehyde, without over-oxidation or affecting the sensitive heterocyclic rings.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or potassium dichromate (K₂Cr₂O₇), will typically oxidize the primary alcohol directly to the carboxylic acid, 5-thien-2-yl-1H-pyrazole-3-carboxylic acid.

As the functional group is already an alcohol, it is in a reduced state, and therefore, reduction chemistry is generally not applicable unless it is first oxidized.

Derivatization via Esterification and Etherification Reactions

The hydroxyl group is an excellent site for derivatization through the formation of esters and ethers.

Esterification: this compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acyl chloride in the presence of a non-nucleophilic base like pyridine provides a high-yielding route to the ester product.

Etherification: The formation of ethers can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, yielding an ether.

Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon

To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. This is typically a two-step process.

Activation of the Hydroxyl Group: The -OH group can be transformed into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. Alternatively, it can be converted into a halide using reagents like thionyl chloride (SOCl₂) for a chloride or phosphorus tribromide (PBr₃) for a bromide.

Nucleophilic Displacement: Once converted to a derivative with a good leaving group (e.g., (5-thien-2-yl-1H-pyrazol-3-yl)methyl tosylate), the benzylic-like carbon becomes susceptible to attack by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, R₂N⁻) via an Sₙ2 mechanism to yield diverse C3-functionalized pyrazole derivatives.

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. nih.gov Its reactivity towards electrophiles is significantly greater than that of benzene (B151609). nih.govpearson.com

Electrophilic Substitution: For this compound, the pyrazolyl substituent at the C2 position of the thiophene ring will direct incoming electrophiles. Electrophilic substitution reactions such as halogenation (e.g., with NBS or NCS), nitration, sulfonation, and Friedel-Crafts acylation are expected to occur primarily at the C5 position of the thiophene ring, which is para to the existing substituent and the most activated position. Substitution at the C3 position may also occur to a lesser extent.

Nucleophilic Substitution: Aromatic nucleophilic substitution (SₙAr) on an unsubstituted thiophene ring is difficult. quimicaorganica.org This type of reaction generally requires the presence of strong electron-withdrawing groups (such as a nitro group) on the ring to activate it towards nucleophilic attack. quimicaorganica.orgresearchgate.net Since the parent compound lacks such activating groups, direct nucleophilic substitution on the thiophene ring is not a favorable pathway. However, if the ring were first functionalized with a halogen, subsequent metal-catalyzed cross-coupling reactions would be possible.

Metal-Mediated and Catalytic Transformations of the Compound

Metal-mediated and catalytic reactions offer powerful tools for modifying the this compound scaffold.

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon and carbon-heteroatom bonds on heterocyclic systems. mdpi.comnih.gov If the thiophene or pyrazole ring is first halogenated (e.g., via electrophilic substitution), it can serve as a substrate for reactions like Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings. These reactions would allow for the introduction of a wide variety of aryl, vinyl, or alkyl substituents.

C-H Activation: Direct C-H activation/functionalization is a modern synthetic strategy that avoids the need for pre-functionalization (e.g., halogenation). The C4 position of the pyrazole ring and the C5 position of the thiophene ring are potential sites for metal-catalyzed C-H activation, enabling the direct introduction of new functional groups.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands, coordinating to metal centers. This coordination can influence the reactivity of the molecule and is the basis for the use of pyrazole derivatives in catalysis and materials science. nih.govresearchgate.net Protic pyrazole complexes, where the N-H proton is present, can participate in metal-ligand cooperative catalysis, facilitating bond activation and transfer processes. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl, Aryl-Alkyl) |

| Heck | Alkene | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N (Aryl-Amine) |

| Stille | Organostannane (R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | C-C (Aryl-Aryl, Aryl-Vinyl) |

Systematic Derivatization and Analog Synthesis from the 5 Thien 2 Yl 1h Pyrazol 3 Yl Methanol Scaffold

Synthesis of N-Substituted Pyrazole (B372694) Analogues

The presence of a secondary amine within the pyrazole ring of (5-Thien-2-yl-1H-pyrazol-3-yl)methanol provides a reactive site for the introduction of various substituents at the N1-position. This modification can significantly influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

N-alkylation can be readily achieved through reaction with a range of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an inert solvent like dimethylformamide (DMF) or acetonitrile. This approach allows for the introduction of linear, branched, and cyclic alkyl groups.

For the synthesis of N-aryl analogues, established cross-coupling methodologies, such as the Buchwald-Hartwig amination, can be employed. This reaction typically involves the coupling of the pyrazole scaffold with an aryl halide (e.g., bromobenzene, 4-chlorotoluene) using a palladium catalyst and a suitable phosphine (B1218219) ligand. This method provides access to a wide array of derivatives bearing substituted phenyl, pyridyl, and other heteroaromatic rings at the N1-position.

Acylation of the pyrazole nitrogen can be accomplished using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). This leads to the formation of N-acyl pyrazole analogues, which can serve as probes for hydrogen bond acceptor interactions.

| R-X | Reaction Type | Resulting N-Substituent (R) | Hypothetical Product Name |

| CH₃I | Alkylation | Methyl | (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol |

| PhCH₂Br | Alkylation | Benzyl | (1-Benzyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol |

| 4-FC₆H₄Br | Arylation | 4-Fluorophenyl | (1-(4-Fluorophenyl)-5-thien-2-yl-1H-pyrazol-3-yl)methanol |

| CH₃COCl | Acylation | Acetyl | (1-Acetyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol |

| c-C₆H₁₁Br | Alkylation | Cyclohexyl | (1-Cyclohexyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol |

Table 1: Examples of N-Substituted Pyrazole Analogues

Structural Modifications of the Thiophene (B33073) Moiety

The thiophene ring in the this compound scaffold is amenable to various structural modifications, primarily through electrophilic substitution reactions. nih.gov The electron-rich nature of the thiophene ring facilitates reactions such as halogenation, nitration, and Friedel-Crafts acylation. These modifications can alter the electronic properties and steric profile of the molecule.

Halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), is expected to occur selectively at the C5 position of the thiophene ring, which is the most activated position for electrophilic attack. Further halogenation could potentially occur at other available positions under more forcing conditions.

Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst like aluminum chloride, would likely introduce an acyl group at the C5 position of the thiophene ring. This provides a handle for further functionalization, for example, through reduction of the ketone or conversion to other functional groups.

| Reagent | Reaction Type | Position of Substitution | Introduced Group |

| N-Bromosuccinimide (NBS) | Halogenation | C5 of thiophene | Bromo |

| Acetyl chloride / AlCl₃ | Friedel-Crafts Acylation | C5 of thiophene | Acetyl |

| Nitric acid / Sulfuric acid | Nitration | C5 of thiophene | Nitro |

| Chlorosulfonic acid | Sulfonylation | C5 of thiophene | Chlorosulfonyl |

Table 2: Potential Electrophilic Substitution Reactions on the Thiophene Moiety

Exploration of Diverse Side-Chain Modifications at the C3-Position (originating from methanol)

The primary alcohol of the methanol (B129727) group at the C3-position of the pyrazole ring is a key site for introducing structural diversity. A variety of well-established chemical transformations can be applied to this functional group.

Oxidation of the primary alcohol, for instance using manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), would yield the corresponding aldehyde. This aldehyde can then serve as a versatile intermediate for reactions such as reductive amination to introduce amine functionalities, or Wittig reactions to form alkenes.

Etherification of the alcohol can be achieved under Williamson ether synthesis conditions, reacting the corresponding alkoxide with an alkyl halide. This allows for the introduction of a wide range of alkyl and aryl ethers.

Esterification, through reaction with carboxylic acids (Fischer esterification) or acyl chlorides, can be used to generate a library of ester analogues. The nature of the ester side chain can be varied to modulate properties such as polarity and susceptibility to hydrolysis.

| Reaction Type | Reagent(s) | Resulting Functional Group | Hypothetical Product Class |

| Oxidation | MnO₂ | Aldehyde | 5-(Thiophen-2-yl)-1H-pyrazole-3-carbaldehydes |

| Etherification | NaH, R-Br | Ether (-OCH₂R) | 3-(Alkoxymethyl)-5-(thiophen-2-yl)-1H-pyrazoles |

| Esterification | RCOCl, Pyridine | Ester (-OCOCH₂R) | (5-(Thiophen-2-yl)-1H-pyrazol-3-yl)methyl esters |

| Amination (via aldehyde) | R₂NH, NaBH(OAc)₃ | Amine (-CH₂NR₂) | (5-(Thiophen-2-yl)-1H-pyrazol-3-yl)methanamines |

Table 3: Side-Chain Modifications at the C3-Position

Development of Bridged and Fused Ring Systems Incorporating the Pyrazole-Thiophene Core

To explore more conformationally restricted analogues, the this compound scaffold can be utilized as a precursor for the synthesis of bridged and fused ring systems. These modifications can lead to novel three-dimensional structures with distinct biological profiles.

Intramolecular cyclization reactions can be designed to form new rings. For example, if the thiophene moiety is functionalized with a suitable electrophile and the pyrazole nitrogen with a nucleophile (or vice versa), an intramolecular ring closure could lead to a fused tricyclic system.

Another approach involves multi-step sequences where both the pyrazole and thiophene rings are functionalized with reactive groups that can then be linked. For instance, functionalization of the pyrazole N-H with a propargyl group and the thiophene ring with an azide (B81097) could enable an intramolecular [3+2] cycloaddition to form a fused triazole ring.

| Strategy | Key Intermediates | Resulting System |

| Intramolecular Heck Reaction | N-allyl pyrazole and brominated thiophene | Fused dihydropyrazolothienopyridine |

| Intramolecular Friedel-Crafts | N-propionyl pyrazole | Fused pyrazolothienopyridinone |

| Ring-Closing Metathesis | N-allyl and C3-O-allyl derivatives | Bridged pyrazolophane |

Table 4: Strategies for Bridged and Fused Ring Systems

Design and Synthesis of Compound Libraries for Chemical Screening

The synthetic routes described in the preceding sections can be adapted for the creation of compound libraries for high-throughput screening. By employing combinatorial chemistry principles, a large number of analogues can be generated from the this compound scaffold.

A divergent synthetic approach is well-suited for this purpose. The core scaffold can be prepared on a large scale and then subjected to a variety of parallel reactions to introduce diversity at the N1-position of the pyrazole, the thiophene ring, and the C3-methanol side chain. For example, a 96-well plate format could be used to react the core scaffold with a diverse set of alkyl halides, acyl chlorides, and sulfonyl chlorides to generate a library of N-substituted analogues. Similarly, libraries focusing on thiophene modification or C3-side chain diversity can be constructed.

| Library Focus | Scaffold | Building Blocks (Examples) | Number of Analogues |

| N1-Substitution | This compound | 50 different alkyl/aryl halides | 50 |

| C3-Side Chain | This compound | 30 different carboxylic acids (for esters) | 30 |

| Thiophene Substitution | This compound | 20 different acyl chlorides (Friedel-Crafts) | 20 |

| Combined Diversity | N1-methylated scaffold | 20 carboxylic acids and 10 aryl boronic acids | 200 (in two steps) |

Table 5: Design of Compound Libraries for Chemical Screening

Advanced Spectroscopic and Spectrometric Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (5-Thien-2-yl-1h-pyrazol-3-yl)methanol, a suite of one-dimensional and multidimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms.

Given the structural similarity to other synthesized thienyl-pyrazole derivatives, the expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted with a high degree of confidence. For instance, in related 5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole structures, the protons of the dihydropyrazole ring exhibit characteristic signals. While the target compound features an aromatic pyrazole (B372694) ring, the influence of the thiophene (B33073) and hydroxymethyl substituents on the pyrazole ring's electronic environment can be inferred from established data.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole-H4 | 6.5 - 6.8 | s | - |

| Thiophene-H3' | 7.0 - 7.2 | dd | ~3.6, 1.1 |

| Thiophene-H4' | 7.2 - 7.4 | dd | ~5.1, 3.6 |

| Thiophene-H5' | 7.4 - 7.6 | dd | ~5.1, 1.1 |

| CH₂OH | 4.6 - 4.8 | s | - |

| OH | Variable | br s | - |

| NH | Variable | br s | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrazole-C3 | 150 - 155 |

| Pyrazole-C4 | 102 - 106 |

| Pyrazole-C5 | 142 - 146 |

| Thiophene-C2' | 130 - 134 |

| Thiophene-C3' | 125 - 128 |

| Thiophene-C4' | 127 - 130 |

| Thiophene-C5' | 124 - 127 |

| CH₂OH | 55 - 60 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the protons on the thiophene ring. Specifically, cross-peaks would be expected between H3', H4', and H5', confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals of the thiophene and pyrazole rings by linking them to their attached protons. For example, the signal for the pyrazole C4 would show a correlation to the pyrazole H4 proton. The methylene (B1212753) carbon of the hydroxymethyl group would correlate with the methylene protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would be expected between the methylene protons (CH₂OH) and the pyrazole C3, confirming the position of the methanol (B129727) substituent. Correlations between the thiophene H3' proton and the pyrazole C5 would establish the connectivity of the two heterocyclic rings.

Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of molecules in their crystalline state. For heterocyclic compounds like pyrazoles, ssNMR can provide valuable information about tautomerism and intermolecular interactions, such as hydrogen bonding, which may differ from the solution state. acs.org In the solid state, N-unsubstituted pyrazoles can exist in a single tautomeric form or as a mixture of tautomers, and ssNMR can distinguish between these possibilities. acs.org The ¹³C and ¹⁵N chemical shifts in the solid state are sensitive to the local electronic environment and can be used to identify the predominant tautomer in the crystal lattice. For this compound, ssNMR could elucidate the hydrogen-bonding network involving the pyrazole NH, the hydroxyl group, and the nitrogen atoms of the pyrazole ring.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular mass, allowing for the determination of the elemental composition. For this compound (C₈H₈N₂OS), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Interactive Data Table: Predicted Key Fragment Ions in the MS/MS Spectrum

| m/z (Proposed) | Fragment |

| [M-H₂O]⁺ | Loss of water |

| [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| [M-C₄H₄S]⁺ | Loss of thiophene |

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for impurity profiling in pharmaceutical and chemical synthesis. resolvemass.cachimia.ch These methods allow for the separation of the main compound from any impurities, followed by their identification and quantification using mass spectrometry. For the synthesis of this compound, potential impurities could include starting materials, intermediates, or by-products from side reactions. LC-MS would be the method of choice to detect and characterize these impurities, ensuring the purity of the final compound. resolvemass.cachimia.ch The high sensitivity of modern mass spectrometers allows for the detection of impurities at very low levels.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole and thiophene rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the primary alcohol would likely appear in the 1000-1100 cm⁻¹ range. The C-S stretching vibration of the thiophene ring is expected to be in the 600-800 cm⁻¹ region.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Predicted Frequency Range (cm⁻¹) | Type of Vibration |

| O-H (alcohol) | 3200 - 3600 | Stretching |

| N-H (pyrazole) | 3100 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=C / C=N (rings) | 1400 - 1600 | Stretching |

| C-O (alcohol) | 1000 - 1100 | Stretching |

| C-S (thiophene) | 600 - 800 | Stretching |

Raman spectroscopy would provide complementary information. The aromatic ring breathing modes are often strong in the Raman spectrum and can be used as a fingerprint for the compound. The symmetric vibrations of the molecule would be particularly Raman active.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgthepharmajournal.com This experimental science relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal. wikipedia.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, which in turn allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. thepharmajournal.comresearchgate.net

For a compound such as this compound, a single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure in the solid state. This analysis would confirm the connectivity of the thiophene and pyrazole rings, the position of the methanol substituent, and the tautomeric form of the pyrazole ring. Furthermore, the crystallographic data would reveal crucial information about the molecule's conformation, as well as intermolecular interactions such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice. nih.gov

Despite a thorough review of the current scientific literature, specific experimental X-ray crystallographic data for this compound could not be located. Therefore, a detailed analysis of its crystal structure, including parameters such as the crystal system, space group, and unit cell dimensions, cannot be provided at this time.

To illustrate the type of information that would be obtained from such an analysis, a representative data table for a hypothetical crystal structure of the title compound is presented below.

Interactive Table: Representative Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

This table is for illustrative purposes only and does not represent published experimental data for this compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives

Chiroptical spectroscopy encompasses a group of techniques that investigate the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.orgnumberanalytics.com The two most common forms of chiroptical spectroscopy are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). wikipedia.orgslideshare.net These methods are invaluable for the stereochemical analysis of chiral compounds, providing information on their absolute configuration and conformation in solution. numberanalytics.comresearchgate.net

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by derivatization of the methanol group or substitution on the pyrazole or thiophene rings, the resulting enantiomers could be distinguished and characterized using chiroptical techniques.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light as a function of wavelength. saschirality.orglibretexts.org A CD spectrum displays positive or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption of the molecule's chromophores. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chiral center. researchgate.net

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgjasco-global.com An ORD curve provides information that is complementary to a CD spectrum, and the two phenomena are mathematically related through the Kronig-Kramers transforms. wikipedia.org

A comprehensive search of the scientific literature did not yield any studies on the synthesis or chiroptical analysis of chiral derivatives of this compound. Consequently, no experimental CD or ORD data can be presented. Such studies would be necessary to assign the absolute configuration of any synthesized chiral derivatives and to investigate their conformational preferences in solution.

Computational Chemistry and Theoretical Studies of 5 Thien 2 Yl 1h Pyrazol 3 Yl Methanol

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of (5-Thien-2-yl-1H-pyrazol-3-yl)methanol are key to understanding its interactions with other molecules. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its stable conformers.

Conformational analysis involves systematically rotating the rotatable bonds in the molecule—such as the bond connecting the pyrazole (B372694) and thienyl rings and the bond to the methanol (B129727) group—and calculating the energy of each resulting conformation. This process helps to identify the low-energy, and therefore most populated, conformations of the molecule in different environments. mdpi.com For pyrazole derivatives, computational studies have been used to unravel their tautomeric and conformational preferences, which can significantly influence their reactivity and biological activity. researchgate.net The presence of different conformers can be critical in understanding the molecule's behavior in solution and its ability to bind to biological targets. nih.gov

Elucidation of Reaction Mechanisms through Computational Simulations

Computational simulations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated. This information allows for the determination of activation barriers and reaction rates, providing a detailed picture of the reaction pathway.

For instance, if this compound were to undergo an oxidation or substitution reaction, computational methods could be used to model the step-by-step process, identify key intermediates, and determine the most favorable reaction pathway. Such studies have been successfully applied to understand the synthesis and reactivity of various heterocyclic compounds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds and for interpreting experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the ¹H and ¹³C NMR chemical shifts can be predicted. nih.gov These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. For pyrazole and its derivatives, theoretical calculations of NMR spectra have shown good agreement with experimental findings. nih.gov

Vibrational frequencies, corresponding to the peaks in an infrared (IR) and Raman spectrum, can also be calculated. derpharmachemica.com These calculations not only help in assigning the peaks in an experimental spectrum but also provide a description of the vibrational modes of the molecule. nih.gov The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum. nih.gov

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Thienyl-Pyrazole Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (pyrazole-H) | 7.8 ppm | 7.7 ppm |

| ¹³C NMR (pyrazole C-5) | 145 ppm | 144 ppm |

| IR Frequency (O-H stretch) | 3400 cm⁻¹ | 3450 cm⁻¹ |

| IR Frequency (C=N stretch) | 1620 cm⁻¹ | 1615 cm⁻¹ |

Note: This table presents a hypothetical comparison for a related thienyl-pyrazole structure to illustrate the typical accuracy of such predictions. Actual data for this compound would require specific computational and experimental investigation.

Non-Covalent Interaction Analysis and Intermolecular Forces

Non-covalent interactions play a crucial role in determining the solid-state structure and supramolecular chemistry of this compound. mdpi.com These interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, govern how molecules pack in a crystal lattice and how they interact with other molecules in solution.

Computational methods can be used to identify and quantify these non-covalent interactions. For example, the hydrogen bonding capabilities of the methanol and pyrazole N-H groups can be analyzed. The thienyl and pyrazole rings also offer the potential for π-π stacking interactions. Understanding these forces is essential for predicting the crystal structure and physical properties of the compound, and for designing new materials with desired properties. researchgate.net

Exploration of Advanced Chemical Applications Excluding Biological and Clinical Contexts

Role as a Key Synthetic Intermediate in the Preparation of Complex Organic Molecules

The primary and most established role of (5-Thien-2-yl-1h-pyrazol-3-yl)methanol in a non-biological context is as a key synthetic intermediate. Its commercial availability underscores its utility as a starting material for the construction of more elaborate molecules. The chemical reactivity of this compound is centered around its three main components: the pyrazole (B372694) ring, the thiophene (B33073) ring, and the hydroxymethyl group.

The hydroxymethyl group (-CH₂OH) is a versatile functional group that can undergo a variety of chemical transformations. For instance, it can be oxidized to an aldehyde or a carboxylic acid, providing a route to a wide range of derivatives. It can also be converted to a leaving group, such as a tosylate or a halide, which then allows for nucleophilic substitution reactions to introduce new functional groups. Furthermore, the hydroxyl group can participate in esterification or etherification reactions.

The pyrazole and thiophene rings, being aromatic heterocycles, are amenable to electrophilic substitution reactions. The positions of substitution are directed by the electronic nature of the rings and the existing substituents. The NH group of the pyrazole ring can also be alkylated or acylated, providing another point of diversification.

The synergy of these reactive sites makes this compound a valuable precursor for the synthesis of complex molecular scaffolds. For example, it can be envisioned as a starting material for the synthesis of multidentate ligands by modifying the hydroxymethyl group and the pyrazole NH, or as a fragment for incorporation into larger, more complex organic structures through cross-coupling reactions involving the thiophene ring.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Hydroxymethyl | Oxidation | PCC, DMP | Aldehyde |

| Hydroxymethyl | Oxidation | KMnO₄, Jones reagent | Carboxylic acid |

| Hydroxymethyl | Esterification | Acyl chloride, Carboxylic acid | Ester |

| Hydroxymethyl | Etherification | Alkyl halide, Williamson synthesis | Ether |

| Pyrazole (NH) | Alkylation | Alkyl halide, Base | N-Alkyl pyrazole |

Applications in Materials Science

While specific research detailing the use of this compound in materials science is not extensively documented, the constituent pyrazole and thiophene moieties are well-represented in the literature of advanced materials. This suggests a strong potential for derivatives of this compound in this field.

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing oligomers and polymers are widely used in OLEDs due to their excellent charge-transport properties and high fluorescence quantum yields. The pyrazole unit can be incorporated to fine-tune the electronic properties, such as the HOMO/LUMO energy levels, and to enhance thermal stability. Derivatives of this compound could be synthesized to act as emissive materials, host materials, or charge-transporting materials in OLED devices.

Polymers: The hydroxymethyl group of this compound can be used as a handle to incorporate this heterocyclic system into polymer chains. For example, it could be converted into a monomer suitable for polymerization reactions, leading to polymers with interesting optical, electronic, or thermal properties.

Molecular Sensors: The pyrazole and thiophene rings contain heteroatoms with lone pairs of electrons that can coordinate with metal ions. This property can be exploited in the design of molecular sensors. By attaching a chromophore or a fluorophore to the this compound scaffold, it is possible to create sensors where the binding of a specific analyte (e.g., a metal ion) would lead to a change in color or fluorescence.

Table 2: Representative Photophysical Properties of Thiophene-Pyrazole Based Materials

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application |

|---|---|---|---|---|

| Thiophene-Pyrazole Oligomer | 350-450 | 450-550 | 60-80 | OLED Emitter |

| Polymer with Thiophene-Pyrazole side chains | 300-400 | 400-500 | 40-60 | Fluorescent Polymer |

| Thiophene-Pyrazole based chemosensor | 400-500 | 500-600 | Varies with analyte | Molecular Sensor |

Note: This table presents typical data for the class of compounds and is for illustrative purposes.

Design and Synthesis of Ligands for Organometallic Chemistry and Catalysis

The nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring in this compound make it an excellent candidate for the design of novel ligands for organometallic chemistry and catalysis.

Pyrazole- and thiophene-based ligands have been extensively used in transition metal catalysis. They can act as bidentate or polydentate ligands, coordinating to a metal center and influencing its catalytic activity and selectivity. The this compound molecule can be readily modified to create a variety of ligands. For example, the hydroxymethyl group can be transformed into a phosphine (B1218219), an amine, or another coordinating group, leading to multidentate ligands. These ligands can then be complexed with transition metals such as palladium, rhodium, or iridium to form catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

In addition to coordinating with metals, the pyrazole moiety can also be involved in hydrogen bonding, which is a key interaction in many organocatalytic systems. The NH group of the pyrazole can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. By incorporating chiral elements into the this compound scaffold, it is possible to design novel chiral organocatalysts for asymmetric synthesis.

Development in Agrochemical Research as a Chemical Building Block

The pyrazole ring is a common feature in many commercially successful agrochemicals, including insecticides, herbicides, and fungicides. The thiophene ring is also found in some agrochemically active compounds. Therefore, this compound represents a valuable building block for the synthesis of new potential agrochemicals. Researchers in agrochemical companies can use this compound as a starting material to generate libraries of novel compounds with diverse substitutions on the pyrazole and thiophene rings, as well as modifications of the hydroxymethyl group. These new compounds can then be screened for their biological activity against various pests and diseases.

Contributions to Analytical Chemistry as a Reagent or Standard

While there is no specific information on the use of this compound as a reagent or standard in analytical chemistry, its properties suggest potential applications. As mentioned earlier, its ability to coordinate with metal ions could be utilized in the development of new analytical reagents for the detection or quantification of metals. For instance, it could be used as a chelating agent in titrations or as a chromogenic reagent in spectrophotometric analysis. Furthermore, if a specific derivative of this compound is found to be a significant industrial product or a metabolite, the pure this compound could serve as a reference standard for its analytical determination.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Palladium |

| Rhodium |

Q & A

Q. Table 1: Representative Synthetic Conditions

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Time | 5–8 hours | Yield: 70–85% | |

| Solvent | Ethanol | Purity: >90% | |

| Catalyst (KOH) | 0.5–1.0 g per 0.003 mol | Reduces byproducts |

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirms regiochemistry of the pyrazole ring and thiophene substitution .

- IR Spectroscopy : Identifies hydroxyl (-OH, ~3200–3400 cm⁻¹) and C=N/C-S bonds (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ for C₈H₇N₂OS: 195.04 Da) .

- HPLC-PDA : Monitors purity (>97%) using C18 columns with methanol/water gradients .

Basic Question: How can researchers screen the biological activity of this compound for therapeutic potential?

Methodological Answer:

- In vitro assays :

- Anti-inflammatory : COX-1/COX-2 inhibition assays .

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., thiophene vs. furan) to assess activity changes .

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and toxicity .

Advanced Question: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Methodological Answer:

- Single-crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .

- SHELX workflow :

- Case Study : A monoclinic P21/c space group was resolved for a thiophene-pyrazole analog (a = 6.0686 Å, β = 91.559°) .

Q. Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P21/c | |

| Unit Cell Volume | 1697.57 ų | |

| R-factor | <0.05 |

Advanced Question: What computational strategies support SAR studies for thiophene-pyrazole derivatives?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) .

- DFT calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) .

- MD simulations : GROMACS assesses binding stability over 100-ns trajectories .

Advanced Question: How can HPLC method development address purity discrepancies in synthesized batches?

Methodological Answer:

- Experimental design : Vary pH (2.5–6.5) and methanol content (40–80%) to optimize separation .

- Validation parameters :

- Linearity : R² > 0.995 for calibration curves.

- LOD/LOQ : ≤0.1 µg/mL for impurities .

- Case Study : A pH 4.0 buffer with 65% methanol achieved baseline separation of this compound from byproducts .

Advanced Question: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Root-cause analysis :

- Batch variability : Confirm purity via HPLC and elemental analysis .

- Assay conditions : Standardize cell culture media (e.g., FBS concentration) .

- Statistical validation : Apply ANOVA or Tukey’s test to compare replicates .

- Cross-lab validation : Collaborate to replicate results using identical protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.